![molecular formula C18H21NO4 B4389192 2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B4389192.png)
2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide
Overview
Description
2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide, also known as MPTA, is a chemical compound with potential applications in scientific research. MPTA belongs to the class of N-arylacetamides, which have been extensively studied for their pharmacological properties. In
Mechanism of Action
2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide binds to a specific site on the mGluR5 receptor, which enhances the receptor's response to glutamate, a neurotransmitter involved in synaptic transmission. This results in increased signaling through the mGluR5 receptor, leading to downstream effects on neuronal activity and plasticity. The exact mechanism by which 2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide modulates mGluR5 activity is still under investigation.
Biochemical and Physiological Effects
2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models. It has also been reported to have anxiolytic and antidepressant-like effects. However, the effects of 2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide on human subjects are still unknown.
Advantages and Limitations for Lab Experiments
2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide's ability to selectively modulate mGluR5 activity makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, 2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide's limited solubility in water and potential toxicity at high doses may limit its use in certain experiments.
Future Directions
Further research is needed to fully understand the mechanism by which 2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide modulates mGluR5 activity and its potential therapeutic applications. Additionally, the development of more efficient synthesis methods and analogs with improved pharmacological properties may expand the utility of 2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide in scientific research.
Scientific Research Applications
2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide has potential applications in scientific research due to its ability to modulate the activity of certain receptors in the brain. Specifically, 2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes, including learning and memory, and has been implicated in several neuropsychiatric disorders, such as schizophrenia and addiction.
properties
IUPAC Name |
2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12-5-7-13(8-6-12)9-17(20)19-14-10-15(21-2)18(23-4)16(11-14)22-3/h5-8,10-11H,9H2,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXOODKMVARJQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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